Leontalbinine N-oxide
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Overview
Description
Leontalbinine N-oxide is a lupin alkaloid from Sophora flavescen seeds.
Scientific Research Applications
Biomimetic Transformation and Alkaloid Synthesis
Leontalbinine N-oxide has been studied for its potential in biomimetic transformation processes. Research conducted by Sekine et al. (1993) found that the transformation of (+)-matrine N-oxide, a major alkaloid in Sophora flavescens var. angustifolia, under various oxidative conditions could yield (-)-7, 11-didehydromatrine [(−)-leontalbinine], a minor alkaloid in the same plant. This discovery suggests a specific reactivity of (+)-matrine N-oxide with ferrous reagents to selectively form (-)-leontalbinine.
Alkaloid Isolation and Structure Analysis
In the field of natural products chemistry, this compound has been a focus due to its presence in specific plant species. Kamalitdinov et al. (1969) isolated several alkaloids, including leontalbinine, from Leontice albertii, and proposed new spatial structures for these compounds (Kamalitdinov, Iskandarov, & Yunusov, 1969). Similarly, Iskandarov et al. (2005) studied the alkaloid content in Leontice Albert II, isolating leontalbinine among other compounds and establishing its structure (Iskandarov, Nuriddinov, & Yunusov, 2005).
Application in Biomedical Research
This compound's potential applications extend into various aspects of biomedical research. For instance, studies on iron oxide nanoparticles, such as those by Gupta and Gupta (2005), explore their use in medical imaging, tissue repair, and drug delivery, areas where this compound could potentially play a role (Gupta & Gupta, 2005). Similarly, research by Mishra et al. (2017) on zinc oxide nanoparticles outlines their biomedical applications, indicating potential areas where this compound could be investigated (Mishra et al., 2017).
Neurological Research
In the context of neurological research, the study of nitric oxide (NO) and its effects on neural activity, such as that by Newcomb and Watson (2002) in gastropods, provides insights into how this compound might be used in neuromodulation studies (Newcomb & Watson, 2002).
Properties
CAS No. |
147659-05-0 |
---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 |
IUPAC Name |
(9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-1-en-6-one |
InChI |
InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11,15H,1-10H2/t11-,15-,17?/m0/s1 |
InChI Key |
RARGGZIJTFLNNX-GXOJGJIOSA-N |
SMILES |
C1CC2CN3C(=C4C2[N+](C1)(CCC4)[O-])CCCC3=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leontalbinine N-oxide; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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